molecular formula C16H18ClFN4O2S B2673973 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034229-76-8

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2673973
CAS No.: 2034229-76-8
M. Wt: 384.85
InChI Key: OAEOSEKABZEHOL-UHFFFAOYSA-N
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Description

“4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound. It is related to 2-chloro-5-fluoropyrimidine, which is used as a starting material for the preparation of various compounds .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide" have been extensively studied. For example, research on piperidine derivatives has shown their potential as corrosion inhibitors for metals, indicating their practical applications in material science and engineering. These studies employ quantum chemical calculations and molecular dynamics simulations to explore the adsorption behaviors and inhibition efficiencies of these compounds on metal surfaces, which are crucial for developing new materials with enhanced resistance to corrosion (Kaya et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

Further, the biological evaluation of benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors for human carbonic anhydrase isoforms opens avenues for their use in medical applications, particularly in cancer therapy. Such compounds exhibit high potency against specific isoforms of carbonic anhydrase, a target for anticancer agents, highlighting the therapeutic potential of structurally similar compounds (Lolak et al., 2019).

Material Science Applications

In material science, the use of benzenesulfonamide derivatives for the synthesis of novel materials is noteworthy. One study demonstrates the efficient conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This process, utilizing 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, represents a significant advancement in synthetic organic chemistry and has implications for the development of new materials and biomolecules (Crich & Smith, 2001).

Properties

IUPAC Name

4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O2S/c17-13-1-3-15(4-2-13)25(23,24)21-9-12-5-7-22(8-6-12)16-19-10-14(18)11-20-16/h1-4,10-12,21H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEOSEKABZEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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